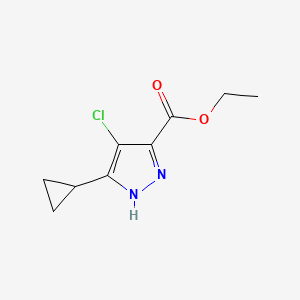

ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 1310350-97-0 . It has a molecular weight of 214.65 . The IUPAC name for this compound is ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H11ClN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

- Researchers have explored the antitubercular potential of pyrazole derivatives, including ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate. These compounds exhibit promising activity against Mycobacterium tuberculosis (MTB) strains. Further studies are needed to elucidate their mechanism of action and optimize their efficacy .

- Some indole derivatives, which share structural similarities with pyrazoles, have demonstrated anti-HIV-1 properties. While not directly studied for ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate, exploring its potential as an anti-HIV agent could be worthwhile .

- Computational approaches, such as molecular docking, can predict the binding affinity of a compound to specific protein targets. Researchers can use ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate in docking studies to identify potential interactions with relevant biological macromolecules .

- Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate serves as a valuable building block in synthetic chemistry. Medicinal chemists can modify its structure to create novel derivatives with improved pharmacological properties, such as enhanced bioavailability or reduced toxicity .

- Pyrazole derivatives often find applications in agrochemicals. Researchers may investigate the herbicidal, fungicidal, or insecticidal properties of ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate or its analogs .

- PDT is a cancer treatment that involves light-activated compounds. Pyrazole derivatives, due to their photophysical properties, have been explored as potential PDT agents. Ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate could contribute to this field .

Antitubercular Activity

Anti-HIV-1 Activity

Molecular Docking Studies

Synthetic Chemistry and Medicinal Chemistry

Agrochemical Research

Photodynamic Therapy (PDT)

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name |

ethyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRFEGIUFISMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Cl)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2705000.png)

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2705001.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2705007.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2705013.png)

![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)